molecular formula C14H10BrIO B1293246 2-(2-Bromophenyl)-4'-iodoacetophenone CAS No. 898783-86-3

2-(2-Bromophenyl)-4'-iodoacetophenone

Cat. No. B1293246
M. Wt: 401.04 g/mol
InChI Key: SDOXYLXFOUGVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-4'-iodoacetophenone is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. It is characterized by the presence of bromine and iodine atoms on the phenyl rings, which are connected by an acetophenone moiety. This compound is related to other bromoacetophenone derivatives that have been explored for their DNA cleaving abilities, affinity for enzyme active sites, and potential as synthons for the synthesis of heterocyclic compounds 10.

Synthesis Analysis

The synthesis of bromoacetophenone derivatives, including those similar to 2-(2-Bromophenyl)-4'-iodoacetophenone, typically involves halogenation, acylation, and other functional group transformations. For instance, bromo-2',4'-dichloroacetophenone was synthesized through bromination, chlorination, and acylation starting from glacial acetic acid and m-dichlorobenzene . Similarly, 2-amino-5-bromo-3-iodoacetophenone, a compound with a related structure, was used as a synthon for the synthesis of nitrogen-containing heterocycles, indicating that halogenated acetophenones can be versatile intermediates in organic synthesis10.

Molecular Structure Analysis

The molecular structure of bromoacetophenone derivatives is characterized by the presence of a carbonyl group flanked by aromatic rings that may contain various substituents, such as halogens. The steric and electronic effects of these substituents can influence the reactivity and orientation of the molecules. For example, in the case of 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, the 4-bromophenyl ring is slightly rotated out of the plane of the benzofuran system, which could be a common feature in substituted acetophenones .

Chemical Reactions Analysis

Bromoacetophenone derivatives are reactive intermediates that can participate in various chemical reactions. They have been used as photoinducible DNA cleaving agents, where upon excitation, they generate monophenyl radicals capable of hydrogen atom abstraction . Additionally, they have been shown to react with enzyme active sites, such as with the Glu-268 and Cys-302 residues of human aldehyde dehydrogenase, leading to enzyme inactivation . The reactivity of these compounds with different nucleophiles and their ability to undergo transformations such as oxygenation and derivatization has also been demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Bromophenyl)-4'-iodoacetophenone and related compounds are influenced by their molecular structure. The presence of halogens can affect properties such as density, refractive index, boiling point, and melting point. For instance, the physical constants of bromo-2',4'-dichloroacetophenone, including its density, refractive index, and boiling point, were measured, providing insight into the physicochemical characteristics of halogenated acetophenones . These properties are crucial for the practical application and handling of these compounds in chemical synthesis and other industrial processes.

Scientific Research Applications

  • 2-(2-Bromophenyl)ethylamine : This compound is used as a pharmaceutical intermediate, which means it’s used in the process of producing pharmaceutical drugs.

  • (2-Bromophenyl)(morpholino)methanone : The presence of a bromophenyl group and a morpholine ring in the molecule suggests potential for exploring its antimicrobial activity. Bromophenyl moieties have been found to exhibit antibacterial and antifungal properties in various studies.

  • Specific Scientific Field : Medicinal Chemistry

  • Methods of Application or Experimental Procedures : Its synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .

  • Results or Outcomes : The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .

  • Specific Scientific Field : Medicinal Chemistry

  • Methods of Application or Experimental Procedures : Its synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .

  • Results or Outcomes : The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .

Safety And Hazards

This involves the study of the toxicity of the compound. It includes its LD50 value, safety precautions to be taken while handling it, and its environmental impact.


Future Directions

This involves the potential applications of the compound. It includes its use in medicine, industry, and research. The ways to improve its synthesis and increase its yield are also considered.


properties

IUPAC Name

2-(2-bromophenyl)-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOXYLXFOUGVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642291
Record name 2-(2-Bromophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-4'-iodoacetophenone

CAS RN

898783-86-3
Record name Ethanone, 2-(2-bromophenyl)-1-(4-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.